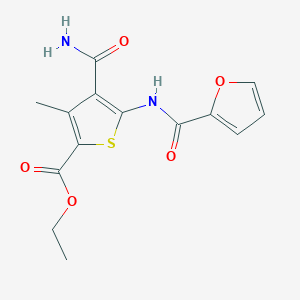

![molecular formula C19H29N3O4 B5543745 N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which include compounds similar to N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide, involves various strategies. These include intramolecular spirocyclization of 4-substituted pyridines and cascade cyclization reactions. For instance, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid under refluxing conditions without catalysts demonstrates the complexity and versatility of approaches for creating diazaspiro[5.5]undecane derivatives (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied through various analytical techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the molecular conformation, such as the preference of the cyclohexanone unit in spirocycles to adopt a chair conformation, highlighting the critical role of molecular geometry in determining the compound's physical and chemical properties (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including spirocyclization and Michael addition reactions. These reactions are pivotal in synthesizing complex molecular architectures. For instance, the microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes showcases the compound's reactivity and the methodologies employed for its functionalization and derivatization (Macleod et al., 2006).

科学的研究の応用

Synthesis and Chemical Properties

- Conversion to Oxime Derivatives : Research has demonstrated the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds, highlighting the chemical versatility of diazaspirocycles (Rahman et al., 2013).

- Microwave-assisted Synthesis : A study reported the microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes, showcasing the efficiency of novel synthesis techniques (Macleod et al., 2006).

- Catalyst-free Synthesis : An efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles was developed, emphasizing the significance of green chemistry approaches (Aggarwal et al., 2014).

- Electrochemistry in Non-aqueous Media : The electrochemical behavior of diazaspirocycles in non-aqueous media was investigated, providing insights into their redox properties (Abou-Elenien et al., 1991).

Biological and Pharmaceutical Potential

- Antihypertensive Activity : Some diazaspirocycles have been explored for their antihypertensive effects, with specific compounds demonstrating significant activity (Clark et al., 1983).

- Anticonvulsant Profiles : The synthesis and anticonvulsant potential of certain diazaspiro compounds were reported, identifying compounds with promising efficacy (Aboul-Enein et al., 2014).

- Immunomodulatory Effects : A study on 3,9-diazaspiro[5.5]undecane-based compounds revealed their potential as GABA_A receptor antagonists with immunomodulatory effects, suggesting a new avenue for therapeutic exploration (Bavo et al., 2021).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-25-12-3-9-22-15-19(6-5-17(22)23)7-10-21(11-8-19)18(24)20-14-16-4-2-13-26-16/h2,4,13H,3,5-12,14-15H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJOSUNHPSPAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCC1=O)CCN(CC2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)

![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)